molecular formula C8H7N3S2 B145104 1,3-Benzothiazole-2-carbothiohydrazide CAS No. 127627-23-0

1,3-Benzothiazole-2-carbothiohydrazide

Cat. No. B145104
M. Wt: 209.3 g/mol
InChI Key: NJYRKUFOLPJFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzothiazole-2-carbothiohydrazide, also known as BTCH, is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological applications. This compound is synthesized through a simple and efficient method and has been studied extensively for its mechanism of action and physiological effects.

Mechanism Of Action

The mechanism of action of 1,3-Benzothiazole-2-carbothiohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species.

Biochemical And Physiological Effects

1,3-Benzothiazole-2-carbothiohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can decrease lipid peroxidation and increase antioxidant enzyme activity, indicating its potential as an antioxidant agent. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to decrease the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Advantages And Limitations For Lab Experiments

One advantage of using 1,3-Benzothiazole-2-carbothiohydrazide in lab experiments is its cost-effectiveness and ease of synthesis. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to have low toxicity and is relatively stable under various conditions. However, one limitation of using 1,3-Benzothiazole-2-carbothiohydrazide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1,3-Benzothiazole-2-carbothiohydrazide. One potential area of study is its potential as a neuroprotective agent. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can protect against oxidative stress-induced neurotoxicity and has potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to investigate the potential of 1,3-Benzothiazole-2-carbothiohydrazide as an anticancer agent and its mechanism of action in cancer cells. Finally, studies are needed to investigate the potential of 1,3-Benzothiazole-2-carbothiohydrazide as a therapeutic agent for various inflammatory diseases.
In conclusion, 1,3-Benzothiazole-2-carbothiohydrazide is a promising compound with potential applications in various scientific fields. Its cost-effective synthesis method, low toxicity, and potential biological properties make it a popular choice for researchers. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1,3-Benzothiazole-2-carbothiohydrazide involves the reaction of 2-aminothiophenol with hydrazine hydrate and carbon disulfide. The resulting product is then treated with acetic anhydride to obtain 1,3-Benzothiazole-2-carbothiohydrazide in high yield. This synthesis method is cost-effective and easy to perform, making it a popular choice for researchers.

Scientific Research Applications

1,3-Benzothiazole-2-carbothiohydrazide has been extensively studied for its potential applications in various scientific fields. It has been investigated for its antibacterial, antifungal, anticancer, and antioxidant properties. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can inhibit the growth of various bacterial and fungal strains and has potential as an alternative to traditional antibiotics and antifungal agents. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to induce apoptosis in cancer cells and has potential as a chemotherapeutic agent.

properties

CAS RN

127627-23-0

Product Name

1,3-Benzothiazole-2-carbothiohydrazide

Molecular Formula

C8H7N3S2

Molecular Weight

209.3 g/mol

IUPAC Name

1,3-benzothiazole-2-carbothiohydrazide

InChI

InChI=1S/C8H7N3S2/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12)

InChI Key

NJYRKUFOLPJFAT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(=S)NN

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=S)NN

synonyms

2-Benzothiazolecarbothioicacid,hydrazide(9CI)

Origin of Product

United States

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